molecular formula C₂₅H₃₀N₄O₆ B1663501 (3S)-3-[5-(4-carbamimidoylphenyl)pentanoylamino]-4-[[(1S)-1-carboxy-2-phenylethyl]amino]-4-oxobutanoic acid CAS No. 145643-15-8

(3S)-3-[5-(4-carbamimidoylphenyl)pentanoylamino]-4-[[(1S)-1-carboxy-2-phenylethyl]amino]-4-oxobutanoic acid

Cat. No. B1663501
M. Wt: 482.5 g/mol
InChI Key: VUUBSMRWDWDDPT-PMACEKPBSA-N
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Description

(3S)-3-[5-(4-carbamimidoylphenyl)pentanoylamino]-4-[[(1S)-1-carboxy-2-phenylethyl]amino]-4-oxobutanoic acid, also known as BMS-986001, is a small molecule inhibitor of the fibroblast growth factor receptor (FGFR) family. FGFRs are a group of receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, and survival. Dysregulation of FGFR signaling has been associated with a wide range of diseases, including cancer, metabolic disorders, and skeletal dysplasias. BMS-986001 has been developed as a potential therapeutic agent for these diseases.

Scientific Research Applications

Sulfur-Containing Compounds in Pineapple Fruit

A study by Zheng et al. (2010) identified sulfur-containing compounds in pineapple fruits, which showed inhibitory activities against tyrosinase. These compounds may contribute to the anti-browning effect of pineapple juice and could be potential skin whitening agents in cosmetic applications (Zheng et al., 2010).

Nitrogenous Compounds from Deep Sea Fungus

Luo et al. (2018) isolated four nitrogenous compounds from the deep sea fungus Leptosphaeria sp. SCSIO 41005, which were evaluated for their cytotoxic and antiviral activities (Luo et al., 2018).

Analgesic and Anti-inflammatory Activity

Rubtsov et al. (2002) reported on the synthesis of 4-antipyrine derivatives showing analgesic and anti-inflammatory activities, expanding the understanding of such compounds in pharmacological contexts (Rubtsov et al., 2002).

Histone Deacetylase Inhibitors

A study by Abdel-Atty et al. (2014) involved the design and synthesis of carboxylic acid derivatives as histone deacetylase inhibitors and cytotoxic agents. They found certain compounds exhibited significant cytotoxic activity against human cancer cell lines (Abdel-Atty et al., 2014).

Synthesis of Diaminomethylidene Derivatives of Tetronic Acid

Prezent and Dorokhov (2012) synthesized diaminomethylidene derivatives of tetronic acid, which further contribute to the understanding of the structural and functional properties of such compounds (Prezent & Dorokhov, 2012).

Antifungal and Anticancer Activities of Organotin(IV) Complexes

Sirajuddin et al. (2020) synthesized Sn(IV) complexes based on carboxylate ligand with notable antifungal and anticancer activities, indicating potential pharmaceutical applications (Sirajuddin et al., 2020).

Imaging Agents for Prostate Cancer

Chen et al. (2008) developed imaging agents targeting prostate-specific membrane antigen, indicating potential applications in cancer diagnostics (Chen et al., 2008).

properties

IUPAC Name

(3S)-3-[5-(4-carbamimidoylphenyl)pentanoylamino]-4-[[(1S)-1-carboxy-2-phenylethyl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N4O6/c26-23(27)18-12-10-16(11-13-18)6-4-5-9-21(30)28-19(15-22(31)32)24(33)29-20(25(34)35)14-17-7-2-1-3-8-17/h1-3,7-8,10-13,19-20H,4-6,9,14-15H2,(H3,26,27)(H,28,30)(H,29,33)(H,31,32)(H,34,35)/t19-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUUBSMRWDWDDPT-PMACEKPBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C(CC(=O)O)NC(=O)CCCCC2=CC=C(C=C2)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)CCCCC2=CC=C(C=C2)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S)-3-[5-(4-carbamimidoylphenyl)pentanoylamino]-4-[[(1S)-1-carboxy-2-phenylethyl]amino]-4-oxobutanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3S)-3-[5-(4-carbamimidoylphenyl)pentanoylamino]-4-[[(1S)-1-carboxy-2-phenylethyl]amino]-4-oxobutanoic acid
Reactant of Route 2
(3S)-3-[5-(4-carbamimidoylphenyl)pentanoylamino]-4-[[(1S)-1-carboxy-2-phenylethyl]amino]-4-oxobutanoic acid
Reactant of Route 3
(3S)-3-[5-(4-carbamimidoylphenyl)pentanoylamino]-4-[[(1S)-1-carboxy-2-phenylethyl]amino]-4-oxobutanoic acid
Reactant of Route 4
(3S)-3-[5-(4-carbamimidoylphenyl)pentanoylamino]-4-[[(1S)-1-carboxy-2-phenylethyl]amino]-4-oxobutanoic acid
Reactant of Route 5
(3S)-3-[5-(4-carbamimidoylphenyl)pentanoylamino]-4-[[(1S)-1-carboxy-2-phenylethyl]amino]-4-oxobutanoic acid
Reactant of Route 6
Reactant of Route 6
(3S)-3-[5-(4-carbamimidoylphenyl)pentanoylamino]-4-[[(1S)-1-carboxy-2-phenylethyl]amino]-4-oxobutanoic acid

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